(2-Butyl-1-benzofuran-3-yl)methanesulfonyl chloride

Catalog No.
S13791825
CAS No.
M.F
C13H15ClO3S
M. Wt
286.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Butyl-1-benzofuran-3-yl)methanesulfonyl chlorid...

Product Name

(2-Butyl-1-benzofuran-3-yl)methanesulfonyl chloride

IUPAC Name

(2-butyl-1-benzofuran-3-yl)methanesulfonyl chloride

Molecular Formula

C13H15ClO3S

Molecular Weight

286.77 g/mol

InChI

InChI=1S/C13H15ClO3S/c1-2-3-7-13-11(9-18(14,15)16)10-6-4-5-8-12(10)17-13/h4-6,8H,2-3,7,9H2,1H3

InChI Key

ALHKJLKKZXJKJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)CS(=O)(=O)Cl

The compound (2-Butyl-1-benzofuran-3-yl)methanesulfonyl chloride is an organosulfur compound that features a benzofuran moiety substituted with a butyl group and a methanesulfonyl chloride functional group. This compound is characterized by its unique structural configuration, which includes a benzofuran ring—a fused bicyclic structure composed of a benzene ring and a furan ring—along with a butyl chain at the 2-position and a methanesulfonyl chloride group at the 3-position. The presence of the methanesulfonyl chloride group makes it a reactive electrophile, useful in various

  • Nucleophilic Substitution: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions where nucleophiles such as amines or alcohols replace the chloride ion.
  • Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid.
  • Formation of Sulfones: When treated with nucleophiles, it can generate sulfones through the addition of nucleophiles to the sulfur atom.

The synthesis of (2-Butyl-1-benzofuran-3-yl)methanesulfonyl chloride typically involves the following steps:

  • Preparation of Benzofuran Derivative: The initial step may include synthesizing the benzofuran backbone through cyclization reactions involving appropriate precursors like phenols and carbonyl compounds.
  • Introduction of Butyl Group: The butyl group can be introduced via alkylation methods using butyl halides in the presence of bases.
  • Formation of Methanesulfonyl Chloride: Finally, treatment with methanesulfonyl chloride in the presence of a base will yield the final product.

The applications of (2-Butyl-1-benzofuran-3-yl)methanesulfonyl chloride are diverse:

  • Chemical Intermediates: It serves as an important intermediate in organic synthesis for developing more complex molecules.
  • Pharmaceuticals: Its derivatives may be explored for potential use in drug development due to their biological activity.
  • Material Science: Compounds like this can also be utilized in polymer chemistry or as additives in materials science.

Interaction studies involving (2-Butyl-1-benzofuran-3-yl)methanesulfonyl chloride focus on its reactivity with various nucleophiles. Research indicates that compounds with methanesulfonyl groups often show high reactivity due to their electrophilic nature, allowing them to interact effectively with amines, alcohols, and other nucleophiles. These interactions can lead to the formation of new compounds that may exhibit enhanced biological or chemical properties.

Several compounds share structural similarities with (2-Butyl-1-benzofuran-3-yl)methanesulfonyl chloride, including:

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylateContains a methanesulfonyloxy group and carboxylic esterExhibits different reactivity due to ester functionality
Benzofuran derivatives with halogen substituentsHalogenated benzofurans vary in reactivityHalogen substituents alter electronic properties
Methanesulfonic acid derivativesContains sulfonic acid groupsMore stable compared to sulfonyl chlorides

These compounds highlight the uniqueness of (2-Butyl-1-benzofuran-3-yl)methanesulfonyl chloride, particularly its electrophilic nature due to the presence of the methanesulfonyl chloride group, which is less common among similar compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Exact Mass

286.0430432 g/mol

Monoisotopic Mass

286.0430432 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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